5-methyl-2-nitrobenzene-1-sulfonyl chloride

Catalog No.
S6901981
CAS No.
173908-60-6
M.F
C7H6ClNO4S
M. Wt
235.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-2-nitrobenzene-1-sulfonyl chloride

CAS Number

173908-60-6

Product Name

5-methyl-2-nitrobenzene-1-sulfonyl chloride

IUPAC Name

5-methyl-2-nitrobenzenesulfonyl chloride

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.65 g/mol

InChI

InChI=1S/C7H6ClNO4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3

InChI Key

BMYVMTZPQQYAJR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl

Organic Synthesis

MNS chloride can act as a sulfonylating agent in organic synthesis. This means it can introduce a sulfonyl group (SO2Cl) onto other organic molecules. This functional group modification can be useful for various purposes, such as:

  • Protecting Alcohols and Phenols: Sulfonyl groups can be used as protecting groups for alcohols and phenols. These groups can be attached to the hydroxyl group (-OH) of the alcohol/phenol, temporarily blocking it from reacting while other functional groups on the molecule undergo transformations. MNS chloride can be used in this way, with the sulfonyl group later being removed under specific conditions [PubChem, National Institutes of Health (.gov)].()
  • Introducing Sulfonyl Functionality: MNS chloride can be used to directly introduce a sulfonyl group with specific properties (due to the nitro and methyl groups) into organic molecules. This can be useful for studying the effect of this functional group on the molecule's properties or reactivity.

5-Methyl-2-nitrobenzene-1-sulfonyl chloride, also known as 2-methyl-5-nitrobenzenesulfonyl chloride, is an aromatic sulfonyl chloride characterized by its nitro and methyl substituents on the benzene ring. Its molecular formula is C₇H₆ClNO₄S, and it has a molecular weight of approximately 235.64 g/mol. This compound features a sulfonyl chloride functional group, which makes it reactive in various chemical transformations. The structure can be represented by the InChI Key: WPGVQDHXOUAJBW-UHFFFAOYSA-N and the SMILES notation: CC1=CC=C(C=C1S(Cl)(=O)=O)N+=O .

, including:

  • Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, forming sulfonamides or sulfonate esters.
  • Electrophilic Aromatic Substitution: The nitro group can direct further electrophilic substitutions on the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

These reactions make it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

The biological activity of 5-methyl-2-nitrobenzene-1-sulfonyl chloride has been studied in the context of its potential as a pharmaceutical intermediate. It has shown inhibitory effects on certain cytochrome P450 enzymes, specifically:

  • CYP1A2 Inhibitor: This suggests potential interactions with drugs metabolized by this enzyme.
  • CYP2C19 Inhibitor: Similar inhibitory effects have been noted, indicating possible drug-drug interactions.

5-Methyl-2-nitrobenzene-1-sulfonyl chloride can be synthesized through several methods:

  • Nitration of Methylbenzene: Starting from toluene, nitration can introduce a nitro group at the ortho position followed by sulfonation to form the sulfonic acid derivative.
  • Conversion to Sulfonyl Chloride: The sulfonic acid can then be converted to the corresponding sulfonyl chloride using thionyl chloride or oxalyl chloride.

These synthetic routes allow for the production of high-purity compounds suitable for further chemical transformations .

5-Methyl-2-nitrobenzene-1-sulfonyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Agricultural Chemicals: Utilized in developing herbicides and pesticides.
  • Chemical Research: Employed in studies involving electrophilic aromatic substitutions and other organic synthesis methodologies.

Its reactivity and versatility make it a valuable compound in both industrial and research settings .

Interaction studies involving 5-methyl-2-nitrobenzene-1-sulfonyl chloride focus primarily on its effects on metabolic enzymes. Notably:

  • Cytochrome P450 Interactions: Investigations have revealed that this compound may inhibit key metabolic pathways, which could lead to altered pharmacokinetics for co-administered drugs.

Such studies are crucial for assessing safety and efficacy when used in pharmaceutical formulations .

Several compounds exhibit structural similarities to 5-methyl-2-nitrobenzene-1-sulfonyl chloride. These include:

Compound NameCAS NumberSimilarity Index
2-Chloro-5-nitrobenzene-1-sulfonyl chloride4533-95-30.81
2-Fluoro-5-nitrobenzenesulfonyl chloride713-21-30.79
4-Chloro-3-nitrobenzenesulfonyl Chloride97-08-50.79
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride1146290-36-90.79
4-Fluoro-3-nitrobenzenesulfonyl Chloride6668-56-00.81

Uniqueness

What sets 5-methyl-2-nitrobenzene-1-sulfonyl chloride apart from these similar compounds is its specific combination of methyl and nitro groups on the benzene ring, which influences its reactivity and biological interactions differently compared to other derivatives. This unique substitution pattern allows for distinct reaction pathways and potential applications in medicinal chemistry .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

234.9706065 g/mol

Monoisotopic Mass

234.9706065 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-04-14

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